(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine
Description
(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine is a secondary amine featuring a methoxyphenyl group linked to a thiophen-3-ylmethyl moiety. The methoxy group enhances electron-donating properties, while the thiophene ring contributes to π-conjugation, influencing both chemical reactivity and biological activity .
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-(thiophen-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-14-12-4-2-11(3-5-12)13-8-10-6-7-15-9-10/h2-7,9,13H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNWDBLJIYSMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325806 | |
| Record name | 4-methoxy-N-(thiophen-3-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
341008-32-0 | |
| Record name | 4-methoxy-N-(thiophen-3-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Attachment of the Methoxy-Substituted Phenyl Ring: The methoxy-substituted phenyl ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the methoxy-phenyl ring with a halogenated thiophene compound in the presence of a palladium catalyst.
Introduction of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and reductive amination steps to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy-substituted phenyl ring, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Halogenated or aminated phenyl derivatives
Scientific Research Applications
(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound serves as a probe in studying biochemical pathways and mechanisms, particularly those involving sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit monoamine oxidase A (MAO-A), leading to increased levels of neurotransmitters and potential antidepressant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Groups
(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine
- Structure : Replaces the thiophen-3-ylmethyl group with a fluorobenzyl group.
- This compound is often used in studies exploring halogen-substitution effects .
2-(Thiophen-2-YL)ethylamine
- Structure : Features an ethyl spacer between two thiophene rings instead of a direct methoxyphenyl-thiophene linkage.
N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
- Structure : Substitutes methoxy with ethoxy and incorporates a sulfone-modified thiophene ring.
- Impact : The sulfone group increases polarity (aqueous solubility ~15 mg/L) and may reduce metabolic instability compared to the parent thiophene structure. Ethoxy substitution slightly elongates the alkyl chain, affecting steric interactions .
Heterocyclic Analogues
N-(3-allyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-N-(3-methylphenyl)amine
- Structure : Replaces thiophene with a thiazole ring and adds an allyl group.
- The allyl group may confer reactivity in click chemistry applications .
3-[5-[(4-Methoxy-phenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine
Pharmacologically Active Analogues
5-{[1-(4-Chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-1,3,4-thiadiazole
- Structure : Combines methoxyphenyl with a chlorophenyl-thiadiazole scaffold.
- Biological Activity : Demonstrates 77.99% reduction in immobility time in antidepressant assays, comparable to imipramine. The chlorophenyl group enhances serotonin receptor affinity, while the thiadiazole ring improves metabolic stability .
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine
- Structure : Substitutes methoxyphenyl with trifluoromethylphenyl.
- Impact: The electron-withdrawing trifluoromethyl group (σp = 0.54) decreases basicity of the amine (pKa ~3.5 vs.
Melting Points and Solubility
- (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine : Predicted mp ~120–130°C (based on triazole analogues) .
- 2-(Thiophen-2-YL)ethylamine : mp 132–134°C; higher due to symmetric structure .
- N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine : mp >200°C (sulfone group increases crystallinity) .
Stability and Photochemical Behavior
- The methoxyphenyl group in this compound may undergo E/Z photoisomerization under UV exposure, similar to octyl 4-methoxy-phenyl cinnamate . Analogues with electron-withdrawing groups (e.g., trifluoromethyl) show reduced photosensitivity, making them preferable for topical formulations .
Biological Activity
(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound includes a thiophene ring linked to a methoxy-substituted phenyl group. The synthesis typically involves:
- Formation of the Thiophene Ring : This can be achieved via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.
- Attachment of the Methoxy-Substituted Phenyl Ring : This is commonly done through a Suzuki-Miyaura coupling reaction.
- Introduction of the Methylamine Group : This step usually involves nucleophilic substitution reactions.
Biological Mechanisms
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Inhibition of Monoamine Oxidase A (MAO-A) : This action can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially offering antidepressant effects.
- Antioxidant Properties : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Biological Activity Overview
The following table summarizes various biological activities associated with this compound based on recent studies:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antidepressant | MAO-A inhibition | |
| Antioxidant | Free radical scavenging | |
| Anticancer | Inhibition of tubulin polymerization | |
| Enzyme Inhibition | Interaction with specific enzymes |
Case Studies and Research Findings
- Antidepressant Activity : A study demonstrated that this compound effectively inhibits MAO-A, leading to increased serotonin levels in animal models, suggesting potential use in treating depression .
- Anticancer Properties : Research indicated that derivatives of this compound exhibited significant anticancer activity by inhibiting tubulin polymerization, which is crucial for cancer cell division. The compound was shown to arrest the cell cycle at the G2/M phase, highlighting its potential as an anticancer agent.
- Antioxidant Effects : In vitro studies revealed that the compound possesses strong antioxidant properties, significantly reducing oxidative stress markers in cellular models .
Q & A
Q. What synthetic methodologies are established for (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine?
Answer: The synthesis of this compound involves multi-step organic reactions, often leveraging metal-catalyzed cross-coupling or cyclization. Key approaches include:
- Suzuki-Miyaura coupling : For introducing the 4-methoxyphenyl group to the thiophene scaffold using palladium catalysts .
- Thiophene functionalization : Direct alkylation of thiophen-3-ylmethyl intermediates with 4-methoxyphenylamine under basic conditions .
- Reductive amination : Combining aldehyde precursors (e.g., thiophen-3-ylmethanal) with 4-methoxyaniline in the presence of reducing agents like NaBH .
Critical parameters : Solvent polarity (e.g., THF vs. DMF), temperature control (60–100°C), and catalyst loading (0.5–5 mol% Pd) significantly impact yields (typically 40–75%) .
Q. What spectroscopic and crystallographic techniques validate the compound’s structure?
Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while thiophene protons appear at δ 6.8–7.2 ppm .
- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) resolves bond angles and dihedral distortions. A reported analog showed a C–S–C angle of 92.5° in the thiophene ring .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 260.0842 for CHNOS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates but may increase side reactions. Dichloromethane or toluene reduces byproduct formation in coupling steps .
- Catalyst systems : Pd(PPh) vs. PdCl(dppf) for Suzuki coupling—the latter improves turnover in electron-deficient aryl groups .
- Purification strategies : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the amine product with >95% purity .
Data-driven example : A 15% yield increase was achieved by lowering reaction temperature from 100°C to 80°C during reductive amination, minimizing decomposition .
Q. How to address discrepancies between computational and experimental data (e.g., bond lengths, energetics)?
Answer: Discrepancies often arise from limitations in density functional theory (DFT) models. For example:
- Hybrid functionals : B3LYP (Becke’s three-parameter exchange) underestimates thiophene conjugation energies by ~5 kcal/mol compared to experimental heats of formation .
- Exact-exchange corrections : Including 20–25% exact exchange in functionals (e.g., B3LYP*) reduces errors in aromatic system energetics .
- Validation : Compare computed IR spectra (e.g., C–O stretch at 1250 cm) with experimental FT-IR data to refine computational parameters .
Q. What strategies identify biological targets or mechanisms of action for this compound?
Answer:
- Molecular docking : Simulate interactions with serotonin receptors (e.g., 5-HT) due to structural similarity to arylalkylamine pharmacophores. Use AutoDock Vina with AMBER force fields .
- In vitro assays :
- Cytochrome P450 inhibition : Measure IC values using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution (MIC) against S. aureus and E. coli .
- Metabolic stability : HPLC-MS tracks degradation in liver microsomes (t > 2 hours suggests suitability for in vivo studies) .
Q. How to resolve contradictions in reported biological activity data?
Answer:
- Dose-response reevaluation : Confirm EC values across multiple assays (e.g., MTT vs. ATP-lite for cytotoxicity) .
- Structural analogs : Compare with 4-(3-trifluoromethylphenyl)thiophen-2-amine (CAS 400801-32-3), where CF substitution alters lipophilicity (logP difference: +0.8) and receptor affinity .
- Batch variability : Ensure synthetic consistency via H NMR purity checks (>98%) and elemental analysis .
Q. What crystallographic challenges arise in resolving this compound’s structure?
Answer:
- Crystal packing : Bulky methoxyphenyl and thiophene groups lead to low-symmetry space groups (e.g., P or P/c) .
- Disorder mitigation : Flash-cooling crystals to 100 K reduces thermal motion artifacts. SHELXL refinement with anisotropic displacement parameters refines atomic positions (R-factor < 0.06) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
